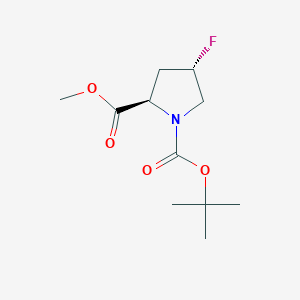

1-tert-butyl 2-methyl (2R,4S)-4-fluoropyrrolidine-1,2-dicarboxylate

Description

1-tert-Butyl 2-methyl (2R,4S)-4-fluoropyrrolidine-1,2-dicarboxylate (CAS: 647857-39-4) is a fluorinated pyrrolidine derivative widely employed as a chiral building block in organic synthesis, particularly in pharmaceutical intermediates and peptide chemistry. Its structure features two ester groups (tert-butyl and methyl) and a fluorine atom at the 4-position, which confer stereochemical rigidity and metabolic stability to target molecules. The compound is synthesized via multi-step routes involving fluorination of hydroxyl precursors, as exemplified in and , where intermediates like (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate are treated with fluorinating agents such as morpholinosulfur trifluoride (DAST) .

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2R,4S)-4-fluoropyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18FNO4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4/h7-8H,5-6H2,1-4H3/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

METPQQHVRNLTRX-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of “1-tert-butyl 2-methyl (2R,4S)-4-fluoropyrrolidine-1,2-dicarboxylate” are currently unknown. This compound is structurally similar to "1-tert-butyl 2-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate"

Comparison with Similar Compounds

(2S,4S)-Diastereomer (CAS: 203866-16-4)

- Structure : Shares the same ester groups but differs in stereochemistry at positions 2 and 3.

- Properties : Reported as a colorless to light yellow solid with a low melting point, contrasting with the (2R,4S) isomer’s oily form .

- Applications : Used similarly as a protecting group in peptide synthesis but exhibits distinct reactivity in stereoselective reactions due to spatial arrangement .

(2S,4R)- and (2R,4R)-Diastereomers

- Synthesis : Prepared via analogous fluorination of hydroxyl precursors (e.g., ).

- Impact : Stereochemistry significantly affects biological activity; for example, (2S,4R)-configured intermediates are critical in smoothened (SMO) inhibitors like PF-04449913 .

Substituent Variations

Di-tert-Butyl Derivatives

Benzyl and Ethyl Esters

Functionalized Derivatives

- Fluoropropyl and Difluoromethoxy : Compounds like 1-tert-butyl 2-ethyl (2R,4S)-4-(3-fluoropropyl)pyrrolidine-1,2-dicarboxylate () or difluoromethoxy analogs () introduce additional fluorinated moieties, enhancing lipophilicity and bioavailability in drug candidates .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing (2R,4S)-configured fluoropyrrolidine derivatives, and how is stereochemical integrity maintained?

- Methodology : The synthesis typically involves stereoselective fluorination of a pyrrolidine precursor. For example, diastereomeric intermediates like (2S,4R)- or (2S,4S)-hydroxypyrrolidine derivatives are tosylated (e.g., using p-toluenesulfonyl chloride with pyridine/DMAP) and then subjected to nucleophilic fluorination with agents like morpholinosulfur trifluoride (DAST) in anhydrous dichloromethane .

- Stereochemical Control : The (2R,4S) configuration is preserved via chiral starting materials (e.g., Boc-protected pyroglutamic acid esters) and confirmed by X-ray crystallography or advanced NMR techniques (e.g., NOESY for spatial proximity analysis) .

Q. How can researchers verify the stereochemical assignment of the fluorinated pyrrolidine core?

- Analytical Approach :

- X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation of the 3D structure, as demonstrated for related compounds like (2R,4R)-4-hydroxypyrrolidine derivatives .

- Chiral HPLC or SFC : Separation of diastereomers using columns like Chiralpak IA/IB with hexane:isopropanol gradients ensures enantiopurity .

- Optical Rotation and [α]D : Comparison with literature values for analogous fluoropyrrolidines validates consistency .

Advanced Research Questions

Q. What strategies improve the yield of fluorination in sterically hindered pyrrolidine systems?

- Optimization Techniques :

- Solvent Selection : Anhydrous dichloromethane or THF minimizes side reactions (e.g., hydrolysis) during fluorination .

- Temperature Control : Slow addition of DAST at 0°C followed by gradual warming to room temperature enhances reaction efficiency .

- Catalysis : Use of DMAP or Lewis acids (e.g., ZnCl₂) can accelerate tosylation, a critical precursor step .

Q. How can researchers resolve contradictions in spectroscopic data for diastereomeric mixtures?

- Case Study : Conflicting NOE signals or HPLC retention times may arise from incomplete separation or residual solvents.

- Purification : Repeated column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or preparative TLC ensures isolate purity .

- Differential Scanning : ¹⁹F NMR can distinguish diastereomers via distinct chemical shifts (Δδ ~0.5–1.0 ppm) .

- Cross-Validation : Compare IR spectra (e.g., carbonyl stretches at 1744–1703 cm⁻¹) with authenticated references .

Q. What are the implications of fluorination on the conformational dynamics of the pyrrolidine ring?

- Structural Insights : Fluorine’s electronegativity induces ring puckering and alters torsional angles.

- X-ray Data : For (2R,4S)-4-fluoropyrrolidine derivatives, the fluorinated C4 adopts a pseudo-axial position, stabilizing the chair-like conformation .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict energy barriers for ring inversion, critical for drug design .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly between similar fluoropyrrolidine derivatives?

- Key Factors :

- Steric Effects : Bulky substituents (e.g., tert-butyl groups) hinder fluorination, reducing yields (e.g., 23–24% in vs. 57% in optimized protocols) .

- Reagent Purity : Trace moisture in DAST or solvents can hydrolyze intermediates, necessitating rigorous drying .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.